molecular formula C17H14FN5O2S2 B2793158 3-fluoro-N-(6-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021075-53-5

3-fluoro-N-(6-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B2793158
CAS No.: 1021075-53-5
M. Wt: 403.45
InChI Key: GYFPNZMPBFGOCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-N-(6-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a structurally complex small molecule featuring multiple pharmacologically relevant moieties. Its core structure includes:

  • Benzamide backbone: Substituted with a fluorine atom at the 3-position, which may enhance metabolic stability and binding affinity through hydrophobic interactions .
  • Pyridazine ring: Linked via a thioether group to a 2-oxoethyl chain. Pyridazine derivatives are known for their role in modulating kinase activity and cellular signaling .
  • 4-Methylthiazole: The 2-oxoethyl chain connects to a 4-methyl-substituted thiazole, a heterocycle frequently associated with antimicrobial and anticancer properties .

Properties

IUPAC Name

3-fluoro-N-[6-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN5O2S2/c1-10-8-27-17(19-10)21-14(24)9-26-15-6-5-13(22-23-15)20-16(25)11-3-2-4-12(18)7-11/h2-8H,9H2,1H3,(H,19,21,24)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFPNZMPBFGOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-fluoro-N-(6-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide (CAS Number: 1021075-53-5) is a complex molecule featuring a thiazole moiety, which has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H14FN5O2S2, with a molecular weight of 403.5 g/mol. The structure includes functional groups that are often associated with significant biological activity, including a fluoro group and thiazole derivatives.

PropertyValue
Molecular FormulaC17H14FN5O2S2
Molecular Weight403.5 g/mol
CAS Number1021075-53-5

Anticancer Activity

Research indicates that compounds containing thiazole and benzamide structures often exhibit anticancer properties . For instance, thiazole derivatives have been studied for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A study highlighted that thiazole-linked compounds showed significant cytotoxic effects against several cancer cell lines, including HT29 (colon cancer) and MCF7 (breast cancer). The activity was attributed to the presence of electron-withdrawing groups which enhanced the compounds' interaction with cellular targets .

Antimicrobial Properties

The presence of a thiazole ring in the compound has also been linked to antimicrobial activity . Compounds similar to this compound have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

Thiazoles are known for their role in inhibiting specific enzymes related to disease progression. For example, certain thiazole-based compounds have been identified as inhibitors of protein kinases, which are critical in cancer cell signaling pathways. This inhibition can lead to reduced proliferation of cancer cells and enhanced apoptosis .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A recent study evaluated the cytotoxic effects of various thiazole derivatives, including those related to our compound, demonstrating IC50 values in the low micromolar range against HT29 and MCF7 cell lines. The structure–activity relationship (SAR) indicated that modifications on the thiazole ring significantly impacted potency .
  • Antimicrobial Efficacy : A series of experiments tested the antimicrobial activity of thiazole derivatives against Gram-positive and Gram-negative bacteria. Results showed that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like norfloxacin .
  • Protein Kinase Inhibition : In a pharmacological study focused on kinase inhibitors, several benzamide derivatives were evaluated for their ability to inhibit RET kinase activity. The results indicated that modifications in the benzamide structure could enhance inhibitory effects, suggesting potential applications in targeted cancer therapies .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds with thiazole and pyridazine derivatives exhibit significant anticancer properties. A study demonstrated that similar thiazole-containing compounds showed inhibition of tumor cell proliferation through the modulation of key signaling pathways involved in cancer progression. The specific mechanism often involves the induction of apoptosis in cancer cells and the inhibition of angiogenesis, making this compound a candidate for further investigation in oncology .

2. Antimicrobial Properties
The thiazole ring is recognized for its antimicrobial activity. Compounds with similar structures have been shown to disrupt bacterial cell wall synthesis and inhibit essential enzymes, leading to bacterial cell death. In vitro studies have demonstrated that derivatives of thiazole possess activity against various strains of bacteria and fungi, suggesting that 3-fluoro-N-(6-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide could be effective as an antimicrobial agent .

Neuropharmacological Applications

1. Neuroprotective Effects
The compound's potential neuroprotective effects stem from its ability to modulate neurotransmitter systems. Research into related compounds has shown that they can act as antagonists at NMDA receptors, reducing excitotoxicity associated with neurological disorders such as Alzheimer's disease and Parkinson's disease. The modulation of these receptors may help in developing therapies aimed at neurodegenerative diseases .

2. Anticonvulsant Activity
Thiazole derivatives have also been studied for their anticonvulsant properties. Similar compounds have shown promise in reducing seizure activity in animal models, suggesting that this compound may have potential applications in treating epilepsy or other seizure disorders .

Case Studies

1. Anticancer Research
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazole-based compounds and evaluated their anticancer activity against various cancer cell lines. The study found that certain derivatives exhibited IC50 values below 10 µM, indicating strong antiproliferative effects .

2. Antimicrobial Efficacy
A comparative study published in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of thiazole derivatives against resistant strains of Staphylococcus aureus. The study noted that modifications to the thiazole structure significantly enhanced antibacterial activity, paving the way for new therapeutic agents .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name/ID Core Structure Key Substituents Reported Activity/Use Reference
Target Compound Benzamide + pyridazine + thioether 3-Fluoro, 4-methylthiazole N/A (structural inference) N/A
BTC-h (N-{2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}benzamide) Benzamide + oxoethyl 6-Methylbenzothiazole Moderate gram-positive activity
Patent Compound 45 (2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide) Benzamide + thioether 2-Methylthiazole, 4-nitrophenyl Cancer/viral therapy (patent)
923681-29-2 (N-(2,4-dimethoxyphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide) Pyridazine + thioether 4-Fluorophenyl, 4-methylthiazole N/A (structural analogue)

Key Observations :

  • Thiazole Modifications : The 4-methylthiazole in the target compound is structurally analogous to the 6-methylbenzothiazole in BTC-h. However, BTC-h exhibits moderate gram-positive antibacterial activity, suggesting that thiazole methylation may enhance target engagement in microbial systems .
  • Pyridazine-Thioether Hybrids: Compound 923681-29-2 () features a pyridazine-thioether backbone similar to the target compound but lacks the fluorobenzamide moiety.

Fluorinated Benzamide Analogues

Fluorinated benzamides are prevalent in drug discovery due to their enhanced bioavailability. Notable examples include:

  • 3-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide (923113-15-9) : Shares the 3-fluorobenzamide group but replaces the pyridazine-thioether with an imidazopyrimidine core. Such compounds are often explored in kinase inhibition .

Structural Implications :

  • The 3-fluoro substitution in the target compound may improve membrane permeability compared to non-halogenated analogues like BTC-p .
  • Unlike 923113-15-9, the pyridazine-thioether linkage in the target molecule could favor interactions with sulfur-binding enzymes or receptors .

Pharmacological Potential Based on Structural Proxies

  • Antimicrobial Activity : BTC-h and BTC-p () demonstrate that benzamide-thiazole hybrids exhibit species-dependent antibacterial effects. The target compound’s methylthiazole may similarly target bacterial enzymes but requires empirical validation .
  • Cancer/Viral Applications : Patent compounds with thiazole and thioether motifs (–5) are proposed for oncology and antiviral therapy. The target’s pyridazine core could modulate nucleotide-binding domains in kinases or viral proteases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-fluoro-N-(6-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyridazine-thioether intermediate, followed by amide coupling. Key steps include:

  • Thioether formation : Reacting 6-mercaptopyridazine derivatives with 2-((4-methylthiazol-2-yl)amino)-2-oxoethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to ensure nucleophilic substitution .
  • Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the pyridazine-thioether intermediate with 3-fluorobenzoic acid. Solvent choice (e.g., DCM or THF) and stoichiometric ratios (1:1.2 for acid:amine) are critical for >80% yield .
  • Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm the presence of key groups:
  • Aromatic protons (δ 7.2–8.5 ppm for pyridazine and benzamide).
  • Thiazole NH (δ 10.2–10.8 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) with <2 ppm error .
  • HPLC : Retention time consistency under isocratic conditions (e.g., 60:40 acetonitrile/water) confirms batch-to-batch reproducibility .

Q. How can researchers identify potential biological targets for this compound?

  • Methodological Answer :

  • Computational docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase or protease targets, leveraging the thiazole and pyridazine moieties’ affinity for ATP-binding pockets .
  • In vitro assays : Prioritize kinase inhibition panels (e.g., Eurofins KinaseProfiler) and cellular viability assays (e.g., MTT on cancer cell lines) .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance this compound’s bioactivity?

  • Methodological Answer :

  • Substituent variation : Replace the 3-fluorobenzamide with electron-withdrawing groups (e.g., nitro or trifluoromethyl) to modulate electron density and binding affinity .
  • Heterocycle substitution : Replace the pyridazine core with triazolo[4,3-b]pyridazine to evaluate effects on solubility and target engagement .
  • In vitro evaluation : Use dose-response curves (IC₅₀) in enzyme inhibition assays and compare logP values (via shake-flask method) to correlate hydrophobicity with membrane permeability .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Orthogonal assays : Validate cytotoxicity findings using both ATP-based (CellTiter-Glo) and resazurin-based assays to rule out false positives .
  • Structural verification : Re-analyze disputed batches via X-ray crystallography or 2D NMR (COSY, HSQC) to confirm conformational stability .
  • Meta-analysis : Pool data from PubChem and ChEMBL to identify trends in IC₅₀ values across cell lines and assay conditions .

Q. What are the dominant degradation pathways of this compound under physiological conditions, and how can stability be improved?

  • Methodological Answer :

  • Stress testing : Expose the compound to pH 1–13 buffers, UV light, and elevated temperatures (40–60°C). Monitor degradation via LC-MS to identify hydrolysis-prone sites (e.g., amide bonds) .
  • Stabilization strategies :
  • Formulation : Use lyophilization with cyclodextrins to protect against hydrolytic cleavage .
  • Structural modification : Introduce steric hindrance near the amide group (e.g., methyl substituents) .

Q. How can computational modeling predict off-target interactions or toxicity risks?

  • Methodological Answer :

  • Pharmacophore mapping : Use Schrödinger’s Phase to identify overlapping features with known toxicophores (e.g., hERG channel inhibitors) .
  • Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability to off-targets like cytochrome P450 enzymes .

Q. What methodologies are recommended for analyzing synthetic byproducts or impurities?

  • Methodological Answer :

  • LC-MS/MS : Employ a Q-TOF mass spectrometer in MSE mode to detect low-abundance byproducts (e.g., dehalogenated intermediates) .
  • NMR-guided isolation : Use preparative HPLC to isolate impurities, followed by 2D NMR for structural elucidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.